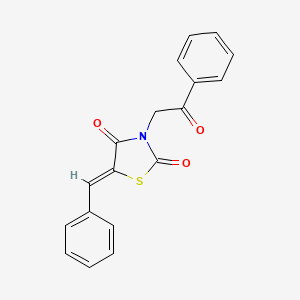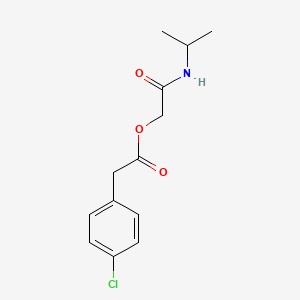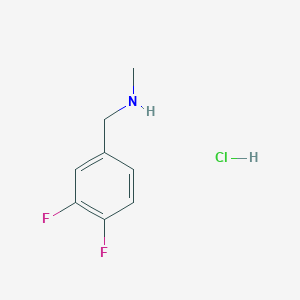
(Z)-5-ベンジリデン-3-(2-オキソ-2-フェニルエチル)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a benzylidene group and a phenylethyl substituent. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules.
Biology
The compound exhibits significant biological activities, making it a valuable tool in biological research. It has been studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Medicine
In medicine, thiazolidinedione derivatives, including (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione, are investigated for their antidiabetic properties. They act as insulin sensitizers and have shown promise in the treatment of type 2 diabetes .
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients.
作用機序
Mode of Action
Thiazolidine-2,4-diones often work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Related compounds often influence pathways involved in metabolism, cell growth, and apoptosis .
Result of Action
Related compounds often have effects such as inducing or inhibiting cell growth, altering metabolic processes, or modulating immune responses .
生化学分析
Cellular Effects
(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival . Furthermore, (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione maintains its biological activity and continues to exert its effects on cellular processes, such as apoptosis and cell signaling .
Dosage Effects in Animal Models
The effects of (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose uptake without causing significant adverse effects . At higher doses, (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved at intermediate doses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione typically involves a Knoevenagel condensation reaction. This reaction is carried out between 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione and benzaldehyde in the presence of a base such as piperidine or sodium acetate. The reaction is usually conducted in a solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness
(Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzylidene and phenylethyl groups contribute to its enhanced anticancer and antidiabetic properties compared to other thiazolidinediones .
特性
IUPAC Name |
(5Z)-5-benzylidene-3-phenacyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-15(14-9-5-2-6-10-14)12-19-17(21)16(23-18(19)22)11-13-7-3-1-4-8-13/h1-11H,12H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCKGJGAXVUCDU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![prop-2-en-1-yl 5-[4-(diethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2505794.png)




![3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2505807.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)
![2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2505811.png)

methane](/img/structure/B2505813.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)
![1-(3-chlorobenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)
